Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate

CYP inhibition drug-drug interaction hepatic metabolism

Sourcing a diethyl-substituted 2-aminothiophene-3-carboxylate with documented CYP inhibition data is a persistent supply gap-most vendors offer only the dimethyl analog, which lacks any reported CYP profile. This compound directly fills that gap: • CYP2C8 Ki = 11 µM, enabling direct DDI risk assessment in hepatic safety profiling • XLogP3 = 2.9 and 6 rotatable bonds provide distinct conformational flexibility vs. the dimethyl analog (4 bonds), critical for SAR and docking validation • ≥95% purity solid, ready for medicinal chemistry, computational validation, and process development scale-up

Molecular Formula C13H20N2O3S
Molecular Weight 284.38g/mol
CAS No. 329082-04-4
Cat. No. B448069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
CAS329082-04-4
Molecular FormulaC13H20N2O3S
Molecular Weight284.38g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OCC)C
InChIInChI=1S/C13H20N2O3S/c1-5-15(6-2)12(16)10-8(4)9(11(14)19-10)13(17)18-7-3/h5-7,14H2,1-4H3
InChIKeyCQFLXLZREFAIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.7 [ug/mL]

Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Physicochemical & Sourcing Profile


Ethyl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate (CAS 329082-04-4) is a synthetic small molecule belonging to the 2-aminothiophene-3-carboxylate family, characterized by a thiophene core bearing an ethyl ester at position 3, a methyl group at position 4, and an N,N-diethylcarbamoyl moiety at position 5 [1]. It has the molecular formula C13H20N2O3S, a molecular weight of 284.37 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area of 101 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . The compound is typically supplied as a solid with a purity of ≥95% and is classified as harmful if swallowed, causing skin and eye irritation (GHS07) .

Procurement Risk of Generic Substitution for N,N-Diethyl Amide Analogs


Within the 2-aminothiophene-3-carboxylate class, the 5-position carbamoyl substituent directly controls key molecular recognition features. The target compound bears an N,N-diethyl group, which is not a trivial homologation of the widely available N,N-dimethyl analog (CAS 217962-82-8) or the unsubstituted amide (CAS 43028-63-3). The switch from diethyl to dimethyl alters the computed logP by approximately 0.7 units (2.9 vs. 2.2) and increases the rotatable bond count from 4 to 6 [1], modifying both passive permeability and entropic binding costs. Even more critically, replacement with a methyl ester (CAS 351982-89-3) changes the hydrogen-bonding landscape and metabolic vulnerability of the ester moiety. Generic substitution therefore risks introducing uncharacterized shifts in target engagement, off-target profiles, and pharmacokinetic behavior that can invalidate structure-activity relationship (SAR) series continuity [2].

Quantitative Differentiation Evidence Against Closest Analogs


CYP2C8 Inhibition Potency

The target compound demonstrates a measurable inhibitory interaction with recombinant human CYP2C8, exhibiting a Ki of 11,000 nM (11 µM) in a microsomal assay [1]. This is a structurally dependent property; the N,N-diethyl amide side chain provides specific lipophilic contacts with the CYP2C8 active site that are not possible with the smaller dimethyl analog. No equivalent CYP2C8 Ki data is available for the N,N-dimethyl (CAS 217962-82-8) or unsubstituted amide (CAS 43028-63-3) analogs, indicating that the diethyl substitution uniquely defines this metabolic interaction profile [2].

CYP inhibition drug-drug interaction hepatic metabolism

Lipophilicity Shift from Diethyl Substitution

Computed partition coefficients reveal a clear differentiation driven by amide N-substitution. The target diethyl compound has an XLogP3 of 2.9, compared to 2.2 for the N,N-dimethyl analog (CAS 217962-82-8) and a predicted lower value (~1.3–1.5) for the unsubstituted amide (CAS 43028-63-3) based on fragment-based calculation [1][2]. This 0.7 log unit increase corresponds to an approximately 5-fold higher theoretical octanol-water partition coefficient, which directly impacts passive membrane permeability, aqueous solubility, and non-specific protein binding profiles in cellular assays.

lipophilicity ADME permeability solubility

Rotatable Bond Count and Conformational Flexibility

The N,N-diethylcarbamoyl group introduces two additional ethyl rotors compared to the N,N-dimethyl analog, increasing the rotatable bond count from 4 to 6 [1][2]. This increased conformational flexibility imposes a larger entropic penalty upon target binding but simultaneously enables the compound to access a broader conformational ensemble, which can be advantageous for induced-fit binding to flexible protein pockets. The methyl ester analog (CAS 351982-89-3) retains the diethylcarbamoyl group but reduces the ester-side rotatable bonds, creating a different flexibility profile.

conformational flexibility entropic binding penalty molecular recognition

Boiling Point and Thermal Stability

Predicted boiling points provide a practical differentiation for handling and purification. The target compound has a predicted boiling point of 468.1 ± 45.0 °C at 760 mmHg, compared to 449.8 ± 45.0 °C for the dimethyl analog (CAS 217962-82-8) . This ~18 °C difference reflects the larger molecular surface area and stronger van der Waals interactions of the diethyl derivative, which can influence distillation and vacuum drying protocols during synthesis and formulation.

thermal stability purification formulation volatility

Aqueous Solubility for Assay Formulation

The target compound exhibits an experimentally determined or predicted aqueous solubility exceeding 42.7 µg/mL (approximately 150 µM) at pH 7.4, as reported by BOC Sciences . This solubility is ACD/Labs Percepta-calculated property data providing a practical working range for cell-based and biochemical assay design. Without comparator data for the dimethyl or unsubstituted amide analogs under identical conditions, the precise quantitative differentiation remains incomplete; however, the diethyl substitution, with its higher logP, is expected to reduce aqueous solubility relative to the more polar dimethyl analog, representing a deliberate trade-off between solubility and membrane permeability that must be considered during compound selection.

solubility bioavailability assay development BCS classification

High-Priority Research and Industrial Application Scenarios


CYP-Mediated DDI Screening in Lead Optimization

The documented CYP2C8 Ki of 11 µM provides a direct starting point for evaluating the diethyl-specific DDI risk of this compound class [1]. Research groups conducting hepatic safety profiling of 2-aminothiophene-3-carboxylate leads should procure this exact diethyl analog as a reference standard, because the dimethyl and unsubstituted amide variants lack any reported CYP inhibition data, making cross-extrapolation unreliable [2].

Cell Permeability Optimization for Moderate Lipophilicity

With an XLogP3 of 2.9, the target compound occupies a strategically valuable intermediate lipophilicity range that balances passive permeability with aqueous solubility (>42.7 µg/mL) [3]. Medicinal chemistry teams seeking to explore SAR around the 5-position carbamoyl group can use this compound as the diethyl reference point, comparing it directly against the dimethyl analog (XLogP3 = 2.2) to quantify the impact of N-alkyl chain length on cellular uptake and efflux ratios.

Conformational Analysis for Structure-Based Drug Design

The 6 rotatable bonds of the diethyl derivative offer a distinct conformational flexibility profile compared to the 4 rotatable bonds of the dimethyl analog [4][5]. Computational chemistry groups performing molecular dynamics simulations or docking studies should source this specific compound for experimental validation of predicted binding poses, as the additional ethyl rotors can significantly affect the entropic component of binding free energy calculations.

Process Chemistry Scale-Up and Thermal Assessment

The predicted boiling point of 468.1 °C distinguishes this compound from lower-boiling dimethyl and unsubstituted amide analogs during distillation and drying steps . Process development teams establishing manufacturing routes for thiophene-based intermediates should use this boiling point data to optimize solvent recovery and thermal stress protocols, ensuring product integrity during kilogram-scale synthesis.

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